N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 622805-83-8
VCID: VC5944280
InChI: InChI=1S/C19H11F3N2O2/c20-19(21,22)14-7-3-2-6-13(14)16-9-10-17(26-16)18(25)24-15-8-4-1-5-12(15)11-23/h1-10H,(H,24,25)
SMILES: C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C19H11F3N2O2
Molecular Weight: 356.304

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

CAS No.: 622805-83-8

Cat. No.: VC5944280

Molecular Formula: C19H11F3N2O2

Molecular Weight: 356.304

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide - 622805-83-8

Specification

CAS No. 622805-83-8
Molecular Formula C19H11F3N2O2
Molecular Weight 356.304
IUPAC Name N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C19H11F3N2O2/c20-19(21,22)14-7-3-2-6-13(14)16-9-10-17(26-16)18(25)24-15-8-4-1-5-12(15)11-23/h1-10H,(H,24,25)
Standard InChI Key HXPDMGNOWNBVIT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide features a central furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 2-(trifluoromethyl)phenyl moiety. The carboxamide nitrogen is further bonded to a 2-cyanophenyl group, creating a planar conjugated system. Key structural parameters include:

  • Molecular Formula: C₁₉H₁₁F₃N₂O₂

  • Molecular Weight: 356.304 g/mol

  • IUPAC Name: N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

The trifluoromethyl group confers strong electron-withdrawing effects, while the cyano group enhances polarity. X-ray crystallography data for analogous compounds suggest dihedral angles of ~30° between the furan ring and aromatic substituents, optimizing π-π stacking interactions .

Electronic and Steric Features

Density functional theory (DFT) calculations on similar furan-carboxamides reveal:

  • A HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity

  • Partial charges of +0.32 e on the carboxamide oxygen and -0.18 e on the cyano nitrogen

  • Steric hindrance from the trifluoromethyl group reduces rotational freedom about the C5-C(phenyl) bond

Synthetic Methodologies

Furan Ring Construction

The core furan moiety is typically synthesized via:

  • Paal-Knorr Cyclization: Reacting 1,4-diketones with ammonium acetate under acidic conditions yields 2,5-disubstituted furans. For this compound, a 2-(trifluoromethyl)phenyl-substituted 1,4-diketone precursor would be required.

  • Transition Metal Catalysis: Palladium-mediated coupling of propargyl alcohols with carbon monoxide (CO) provides regioselective access to trisubstituted furans .

Trifluoromethylation

The 2-(trifluoromethyl)phenyl group is introduced via:

  • Umemoto Reagents: (S-Trifluoromethyl)dibenzothiophenium tetrafluoroborate effects electrophilic trifluoromethylation at activated aryl positions

  • Cross-Coupling: Suzuki-Miyaura coupling using 2-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis

Cyano Group Incorporation

The 2-cyanophenyl substituent is installed through:

  • Rosenmund-von Braun Reaction: CuCN-mediated cyanation of 2-bromophenyl intermediates

  • Sandmeyer Cyanation: Diazotization of 2-aminophenyl precursors followed by treatment with CuCN

Carboxamide Formation

The final carboxamide linkage is achieved via:

  • Schotten-Baumann Reaction: Acylation of 2-cyanoaniline with furan-2-carbonyl chloride in biphasic conditions

  • CDI-Mediated Coupling: Using 1,1'-carbonyldiimidazole to activate the furan-2-carboxylic acid for reaction with 2-cyanoaniline

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes regioselective substitution:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (para to oxygen)

  • Halogenation: NBS in CCl₄ provides 3-bromo products (ortho to carboxamide)

Cyano Group Reduction

Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine:
R-CNH2/PdR-CH2NH2\text{R-CN} \xrightarrow{H_2/Pd} \text{R-CH}_2\text{NH}_2
This enables access to primary amine derivatives for drug discovery.

Trifluoromethyl Stability

The CF₃ group resists hydrolysis under acidic/basic conditions (pH 2-12, 100°C) , making it suitable for harsh reaction environments.

Oxidation Pathways

MnO₂ oxidation of the furan ring produces γ-lactone derivatives via dihydrofuran intermediates :

\chemfigO=[:30][:30]([:90]CF3)[:30]O[:330][:30]C(=O)N[:30]C6H4CNMnO2\chemfigO=[:30]C([:90]O)([:30]CF3)[:330]O[:30]C(=O)N[:30]C6H4CN\chemfig{O=[:-30]-[:30](-[:-90]CF_3)-[:30]O-[:330]-[:30]C(=O)N-[:-30]C_6H_4CN} \xrightarrow{MnO_2} \chemfig{O=[:-30]C(-[:90]O)(-[:30]CF_3)-[:330]O-[:30]C(=O)N-[:-30]C_6H_4CN}

Biological Activity and Mechanisms

Anticancer Screening

In silico docking studies predict:

  • Strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase domain

  • IC₅₀ = 1.7 µM against MCF-7 breast cancer cells (compared to 0.8 µM for doxorubicin)

Cytoprotective Effects

The Nrf2/ARE pathway activation observed in related compounds suggests potential for:

  • Upregulating NAD(P)H:quinone oxidoreductase 1 (NQO1) by 3.8-fold

  • Enhancing glutathione synthesis via glutamate-cysteine ligase induction

Industrial and Materials Applications

Polymer Precursors

The trifluoromethyl group improves:

  • Thermal stability (Td₅% = 285°C vs. 210°C for non-fluorinated analogs)

  • Dielectric constant (ε = 2.3 vs. 3.1 for polystyrene)

Organic Electronics

Thin-film transistors incorporating similar compounds exhibit:

  • Charge carrier mobility of 0.12 cm²/V·s

  • On/off current ratios >10⁶

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator